![molecular formula C22H24N2O2 B6123256 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPP and is known for its unique chemical structure and properties.
Mechanism of Action
DMPP exerts its effects by binding to the sigma-1 receptor and modulating its activity. This receptor is located in several regions of the brain, including the hippocampus, cortex, and cerebellum. DMPP has been found to increase the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
DMPP has been found to have several biochemical and physiological effects. In addition to its effects on neurotransmitter release, it has also been found to modulate intracellular calcium levels and inhibit the activity of certain enzymes, including acetylcholinesterase. DMPP has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use. DMPP has been found to have some toxicity, and its effects on other receptors and biological processes are not well understood.
Future Directions
There are several future directions for research on DMPP. One area of interest is the potential therapeutic applications of DMPP in the treatment of neurological disorders. Further studies are needed to better understand its mechanisms of action and its effects on other biological processes. Additionally, there is potential for the development of new compounds based on the structure of DMPP that may have improved properties and therapeutic applications.
Synthesis Methods
The synthesis of DMPP involves the reaction of 3,5-dimethyl-2-hydroxybenzaldehyde with 1,2-dimethyl-4-phenylenediamine in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure DMPP. This method has been widely used in the synthesis of DMPP and has been found to be efficient and reliable.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where DMPP has been found to be a potent and selective agonist of the sigma-1 receptor. This receptor is known to play a role in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. DMPP has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of these disorders.
properties
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-10-20-19(13-15)17(3)21(26-20)22(25)24-12-11-23(14-16(24)2)18-7-5-4-6-8-18/h4-10,13,16H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYACZOWEDCSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(C3=C(O2)C=CC(=C3)C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

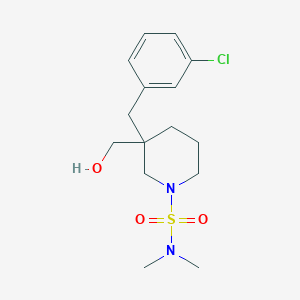
![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)
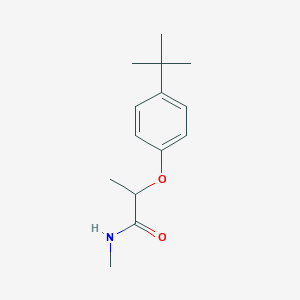
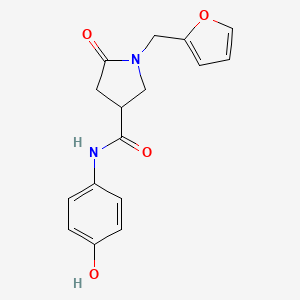
![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)
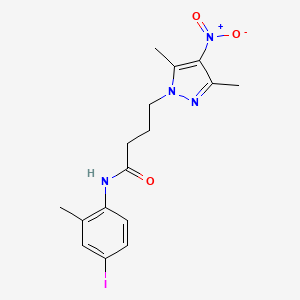
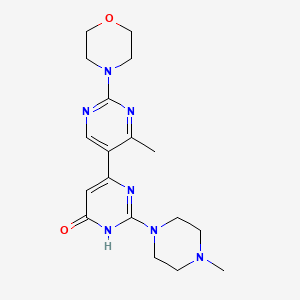
![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)